2,8-Dioxaspiro[4.5]decane-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2,8-dioxaspiro[4.5]decane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-6-5-8(7(10)12-6)1-3-11-4-2-8/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLDSHSHEFQZPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656234 | |
| Record name | 2,8-Dioxaspiro[4.5]decane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5270-49-5 | |
| Record name | 2,8-Dioxaspiro[4.5]decane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-dioxaspiro[4.5]decane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2,8 Dioxaspiro 4.5 Decane 1,3 Dione Systems
Strategies for Carbon-Oxygen Spirocyclization in Dioxaspiro[4.5]decane Synthesisresearchgate.netnih.govdocumentsdelivered.com
The formation of the spiro-fused ring system containing two oxygen atoms, known as spirocyclization, is the cornerstone of synthesizing 2,8-Dioxaspiro[4.5]decane-1,3-dione. This process involves the creation of two critical C-O bonds at a single carbon center.
Cyclization Reactions Utilizing Malonic Acid Derivatives and Ketone Precursors
A primary strategy for constructing the dione-containing spirocycle involves the reaction of malonic acid derivatives with cyclic ketones. In a representative synthesis, the intermediate 6,10-dioxaspiro[4.5]decane-7,9-dione, an isomer of the target compound, is prepared by reacting malonic acid with cyclopentanone (B42830) in the presence of acetic anhydride (B1165640) and a catalytic amount of strong acid. mdpi.com This reaction proceeds through the formation of a mixed anhydride of malonic acid, which then undergoes a Knoevenagel-type condensation with the ketone, followed by intramolecular acylation to form the spirocyclic dione (B5365651) system.
This approach is versatile and can be extended to various malonic acid derivatives and ketone precursors, allowing for the introduction of diverse functionalities into the final spirocyclic framework. For instance, substituted malonic acids can be employed to generate derivatives with specific properties. Similarly, the use of different cyclic ketones enables the synthesis of spiro systems with varying ring sizes adjacent to the spiro center. researchgate.net
Condensation Reactions with Dione Systems in Spiro Compound Formationgoogle.comnih.gov
Condensation reactions are fundamental in the formation of spiro compounds from dione systems. The synthesis of 1,4-dioxaspiro[4.5]decan-8-one, a related and widely used synthetic intermediate, exemplifies this strategy. chemicalbook.com A high-yield synthesis has been developed involving the reaction of dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate with ethylene (B1197577) glycol in the presence of an ionic liquid medium. chemicalbook.com This process demonstrates the effective use of a dione precursor to construct the spirocyclic ketal framework.
Another relevant example is the Knoevenagel condensation of a pre-formed spiro compound, 6,10-dioxaspiro[4.5]decane-7,9-dione, with aromatic aldehydes. mdpi.com In this reaction, the active methylene (B1212753) group of the dione condenses with the aldehyde to yield benzylidene derivatives, showcasing the reactivity of the dione system within the spiro compound for further functionalization. mdpi.com
| Precursor 1 | Precursor 2 | Catalyst/Reagent | Product | Yield (%) | Reference |
| Malonic Acid | Cyclopentanone | Acetic Anhydride / H₂SO₄ | 6,10-Dioxaspiro[4.5]decane-7,9-dione | Not specified | mdpi.com |
| 6,10-Dioxaspiro[4.5]decane-7,9-dione | 4-(dimethylamino)benzaldehyde | Ethanol (reflux) | 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione | 36 | mdpi.com |
Selective Deketalization Approaches in Dioxaspiro[4.5]decan-8-one Synthesis
The synthesis of 1,4-dioxaspiro[4.5]decan-8-one, a key precursor for more complex spiro systems, often employs a selective deketalization strategy. researchgate.net This involves the hydrolysis of one of two ketal groups in a symmetric precursor like 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane. researchgate.netgoogle.com
Research has shown that using acetic acid as a catalyst in an aqueous solution can significantly improve the efficiency of this transformation. researchgate.net Optimization of reaction conditions, including temperature, solvent ratios, and reactant concentration, has led to a chromatographic yield of 80%, a notable increase from the previously reported 65%, while drastically reducing the reaction time from 15 hours to just 11 minutes. researchgate.net An alternative environmentally friendly approach utilizes a weak acid acrylic cationic exchange resin as the catalyst in water, achieving a selectivity of up to 75% for the desired mono-ketone. google.com
| Precursor | Catalyst | Key Conditions | Product | Yield (%) | Reference |
| 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane | Acetic Acid (HAc) | 65°C, HAc/H₂O = 5:1 | 1,4-Dioxaspiro[4.5]decan-8-one | 80 (chromatographic) | researchgate.net |
| 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane | Weak acid acrylic cationic exchange resin | Water | 1,4-Dioxaspiro[4.5]decan-8-one | 65 | google.com |
Enantioselective Synthetic Pathways for Dioxaspiro[4.5]decane Analoguesnih.gov
Achieving enantiopurity is a critical goal in modern organic synthesis, particularly for biologically active molecules. Enantioselective pathways to dioxaspiro[4.5]decane analogues ensure the production of a single desired enantiomer.
Chiral Pool Approaches and Stereocontrol Strategies in Spiroacetal Construction
The chiral pool synthesis, or chiron approach, leverages naturally occurring, enantiomerically pure compounds as starting materials to construct complex chiral targets. nih.govbccollegeasansol.ac.in Carbohydrates, amino acids, and terpenes are common starting points due to their low cost and high abundance. nih.govbccollegeasansol.ac.in This strategy has been successfully applied to the synthesis of chiral spiroacetals, including those with the 1,6-dioxaspiro[4.5]decane framework, starting from carbohydrates like D-glucose. nih.govsemanticscholar.org
In this approach, the inherent stereochemistry of the starting material is transferred through a series of chemical transformations to the final spiroacetal product. numberanalytics.com For example, a conveniently homologated carbohydrate can undergo an intramolecular hydrogen abstraction reaction, promoted by alkoxy radicals, to induce spirocyclization. nih.gov This method provides a powerful means of stereocontrol, allowing for the synthesis of specific enantiomers of the spiroacetal, which is crucial for studying structure-activity relationships. researchgate.netsemanticscholar.org
Application of Hydrolytic Kinetic Resolution in Enantiopure Spiroacetal Synthesis
Hydrolytic kinetic resolution (HKR) is a powerful technique for separating enantiomers from a racemic mixture. wikipedia.org The method is particularly effective for terminal epoxides, utilizing a chiral (salen)Co(III) complex as a catalyst. nih.govsci-hub.box In this process, one enantiomer of the racemic epoxide reacts preferentially with water, leading to the formation of an enantioenriched diol, while leaving behind the unreacted epoxide in high enantiomeric excess. nih.govyoutube.com
This reaction is highly practical due to the use of water as a reactant, low catalyst loadings (as low as 0.2 mol%), and the recyclability of the commercially available catalyst. nih.govsci-hub.box The HKR method exhibits extraordinary scope and high selectivity factors (k_rel), often exceeding 50 and in some cases over 200, allowing for the resolution of a wide variety of epoxides to greater than 99% enantiomeric excess (ee). nih.govsci-hub.box The resulting enantiopure epoxides and 1,2-diols are valuable chiral building blocks that can be further elaborated into enantiopure spiroacetals, including dioxaspiro[4.5]decane analogues. nih.gov
| Reaction Type | Catalyst | Substrate Class | Outcome | Key Advantage | Reference |
| Hydrolytic Kinetic Resolution (HKR) | Chiral (salen)Co(III) complex | Racemic Terminal Epoxides | Enantioenriched epoxide and 1,2-diol (>99% ee) | High selectivity, low catalyst loading, uses water | nih.govsci-hub.boxyoutube.com |
Multicomponent and Catalytic Approaches for Dioxaspiro[4.5]decane Derivatives
Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to constructing complex molecules in a single step from three or more starting materials. When combined with innovative catalytic systems, MCRs can provide rapid access to diverse libraries of spirocyclic compounds.
Domino Knoevenagel-Michael Reactions Incorporating Dioxaspiro Units
The domino Knoevenagel condensation followed by a Michael addition represents a robust strategy for the synthesis of various heterocyclic and carbocyclic frameworks. rsc.orgresearchgate.net This reaction sequence typically involves the initial condensation of an active methylene compound with an aldehyde to form a Knoevenagel adduct, which then acts as a Michael acceptor for a suitable nucleophile. researchgate.net
In the context of dioxaspiro systems, this methodology can be envisioned for the synthesis of functionalized derivatives. For instance, the reaction of a suitable aldehyde with a compound containing the this compound moiety and an active methylene group could proceed through a Knoevenagel condensation. The resulting adduct would then be susceptible to an intramolecular or intermolecular Michael addition, leading to the formation of more complex spiro structures. The efficiency and diastereoselectivity of such reactions can often be controlled by the choice of catalyst and reaction conditions. rsc.org
Utilization of Deep Eutectic Solvents as Catalytic Media for Spiro Systems
Deep eutectic solvents (DESs) have emerged as green and sustainable alternatives to conventional organic solvents. pharmaexcipients.comdntb.gov.uanih.gov These mixtures, typically formed from a hydrogen bond donor and a hydrogen bond acceptor, exhibit unique physicochemical properties, including low volatility, high thermal stability, and the ability to act as catalysts. pharmaexcipients.comresearchgate.netencyclopedia.pub
Table 1: Comparison of a Conventional Synthesis with a DES-based Approach
| Feature | Conventional Solvent (e.g., dioxane) | Deep Eutectic Solvent (DES) |
|---|---|---|
| Yield | 44%–68% pharmaexcipients.com | 80%–88% pharmaexcipients.com |
| Reaction Time | 3 to 4 hours pharmaexcipients.com | Not specified, but often shorter |
| Catalysis | External catalyst may be required | DES can act as a catalyst researchgate.net |
| Environmental Impact | Often volatile and less green | Low volatility, often biodegradable pharmaexcipients.comresearchgate.net |
This table illustrates the potential advantages of using deep eutectic solvents over conventional organic solvents in organic synthesis, based on reported findings. pharmaexcipients.comresearchgate.net
Microwave-Assisted Synthetic Protocols for Spiro-Dioxane Frameworks
Microwave-assisted organic synthesis has revolutionized chemical transformations by offering significant rate enhancements and often improved yields compared to conventional heating methods. nih.govpsu.edu This technology relies on the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. psu.edu
The synthesis of spiro-dioxane frameworks, including derivatives of this compound, can be significantly accelerated under microwave irradiation. For example, microwave-assisted multicomponent reactions have been shown to be substantially superior to classical methods, reducing reaction times from hours to minutes and providing higher product yields. nih.gov In one reported synthesis, a conventional method required 6–7 hours, while the microwave-assisted process was completed within 6 minutes, with a 20–30% increase in yield. nih.gov This efficiency makes microwave-assisted synthesis a valuable tool for the rapid generation of libraries of spiro compounds for further investigation. researchgate.net
Derivatization Strategies for Enhancing Molecular Complexity and Functionality in Dioxaspiro[4.5]decane Systems
The strategic derivatization of the this compound core is essential for exploring the structure-activity relationships of its derivatives and for tailoring their properties for specific applications.
Functionalization of the Spiro-Dione Core through Chemical Transformations
The this compound scaffold presents multiple sites for chemical modification. The dione functionality, for instance, can undergo a variety of transformations. Knoevenagel condensation of the active methylene group between the two carbonyls is a common strategy to introduce new substituents. For example, reaction with aromatic aldehydes can lead to the formation of benzylidene derivatives. mdpi.com
The synthesis of 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione has been reported, demonstrating the feasibility of this functionalization approach. mdpi.com These transformations not only increase the molecular complexity but also introduce functionalities that can participate in further reactions or influence the biological and material properties of the resulting compounds.
Introduction of Diverse Substituents for Tailored Chemical Properties
The introduction of a wide range of substituents onto the this compound framework allows for the fine-tuning of its chemical and physical properties. The nature of the substituents can impact factors such as solubility, lipophilicity, and electronic properties, which are critical for various applications.
For instance, the incorporation of different functional groups can be achieved through the derivatization of a precursor like 1,4-dioxaspiro[4.5]decan-8-one. chemicalbook.comchemicalbook.com This ketone can be converted to a variety of derivatives, including alcohols and amines, which can then be further modified. nih.govnih.gov The synthesis of tritium-labeled probes for studying the dopamine (B1211576) reuptake complex highlights the utility of such derivatization in creating specialized research tools. chemicalbook.com By systematically varying the substituents, it is possible to create a library of compounds with a spectrum of properties, facilitating the discovery of molecules with desired characteristics.
Table 2: Examples of Derivatized Spiro Compounds
| Base Scaffold | Derivative | Introduced Substituent/Functionality |
|---|---|---|
| 6,10-Dioxaspiro[4.5]decane-7,9-dione | 8-(4-(Dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione mdpi.com | 4-(Dimethylamino)benzylidene group |
| 6,10-Dioxaspiro[4.5]decane-7,9-dione | 8-(4-Hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione mdpi.com | 4-Hydroxybenzylidene group |
| 1,4-Dioxa-8-azaspiro[4.5]decane | 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane nih.gov | 4-(2-Fluoroethoxy)benzyl group |
| 2,8-Diazaspiro[4.5]decane-1,3-dione | 2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione nih.gov | Ethyl and methyl groups |
This table provides examples of how different spirocyclic scaffolds can be derivatized to introduce new functional groups and modify their properties. mdpi.comnih.govnih.gov
Investigations into Chemical Reactivity and Mechanistic Pathways of Dioxaspiro 4.5 Decane 1,3 Dione Systems
Ring-Opening Reactions and Associated Mechanisms
The presence of the 1,3-dione functionality within a five-membered ring makes the 2,8-dioxaspiro[4.5]decane-1,3-dione system susceptible to ring-opening polymerization (ROP). This process breaks the cyclic monomer to form a linear polymer chain, a method widely used for producing biodegradable polyesters. The polymerization can be initiated through various mechanisms, including anionic, radical, and organocatalytic routes, each offering different levels of control over the final polymer's structure and properties.
Anionic Ring-Opening Polymerization of Spiro Lactones
Anionic ring-opening polymerization (AROP) is a powerful technique for synthesizing polyesters from lactone monomers. mdpi.com For spiro lactones like this compound, AROP is typically initiated by nucleophiles such as alkali metal alkoxides or carboxylates. mdpi.com The reaction mechanism is highly dependent on the nature of the initiator.
Weak nucleophiles, like carboxylate salts, initiate polymerization via an SN2 attack on the β-carbon of the lactone ring, leading to alkyl-oxygen bond cleavage. mdpi.com Conversely, strong nucleophiles such as alkoxides can attack the carbonyl carbon, resulting in acyl-oxygen bond scission, which is a common pathway for lactone polymerization. mdpi.comresearchgate.net The choice of initiator and reaction conditions, including solvent polarity and counterion size, significantly influences the polymerization kinetics and the potential for side reactions. mdpi.com For instance, the basicity of the initiator is a critical factor; highly basic initiators are generally more reactive and effective for the polymerization of less strained lactones. researchgate.net
In the AROP of β-lactones, initiation can also occur through deprotonation at the α-carbon, especially when very strong, non-nucleophilic bases are used. mdpi.comresearchgate.net This complexity highlights the need for careful selection of initiating systems to achieve controlled polymerization of spiro lactones and obtain polymers with desired molecular weights and narrow dispersities.
Radical Ring-Opening Polymerization of Exomethylene Cyclic Monomers
Radical ring-opening polymerization (rROP) offers a versatile route to introduce ester functionalities into polymer backbones, which can impart biodegradability. chemrxiv.org This method is particularly relevant for exomethylene derivatives of cyclic monomers, such as those that could be derived from this compound. Monomers like cyclic ketene (B1206846) acetals (CKAs) and spiroorthocarbonates bearing exomethylene groups are well-studied in this context. chemrxiv.orgacs.org
The fundamental mechanism of rROP involves the addition of a radical to the exocyclic double bond, which generates a ring-strained radical intermediate. This intermediate can then undergo ring-opening to produce a more stable, linear radical, which propagates the polymerization. researchgate.net However, a competing reaction pathway is the direct propagation of the cyclic radical without ring-opening, known as ring-retaining polymerization. chemrxiv.orgresearchgate.net
The degree of ring-opening versus ring-retention is highly dependent on the monomer's structure, the stability of the opened radical, and the reaction temperature. chemrxiv.org For many five-membered cyclic ketene acetals, achieving a high percentage of ring-opening can be challenging and often requires elevated temperatures. chemrxiv.org Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to predict the energetic favorability of the ring-opening step compared to the ring-retaining pathway, aiding in the design of monomers that polymerize exclusively through rROP. researchgate.net
Organocatalytic Ring-Opening Polymerization of Dioxaspiro Monomers
Organocatalysis has emerged as a compelling alternative to metal-based catalysis for ROP, owing to the lower toxicity and ease of removal of organocatalysts. elsevierpure.com For dioxaspiro monomers and related cyclic esters, various organic bases and hydrogen-bonding catalysts have proven effective. Common organocatalysts include amidines like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), guanidines such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and phosphazene superbases. mdpi.com
The polymerization of cyclic esters like 1,5-dioxepan-2-one (B1217222) (DXO), a related dioxa-monomer, has been shown to proceed in a controlled manner with these catalysts. mdpi.com The mechanism often depends on the catalyst used. For instance, TBD can act as a nucleophilic catalyst, directly attacking the monomer to initiate polymerization. mdpi.com In contrast, DBU and phosphazene bases typically operate through an initiator/chain-end activation mechanism, where the catalyst activates a co-initiator (like an alcohol) or the growing polymer chain end, which then attacks the monomer. mdpi.com
Binary catalytic systems, combining a hydrogen-bond donor (like thiourea) with a base, can offer enhanced control over the polymerization, suppressing side reactions and allowing for the synthesis of well-defined polymers and block copolymers. researchgate.net The catalytic activity is closely related to the basicity of the catalyst, with more basic catalysts generally exhibiting higher polymerization rates. mdpi.com
| Catalyst | Abbreviation | Polymerization Mechanism | Typical Co-catalyst/Initiator |
|---|---|---|---|
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene | TBD | Nucleophilic ROP / Monomer Activation | Benzyl Alcohol |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | Initiator/Chain End Activation | Benzyl Alcohol |
| 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris (dimethylamino) phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene) | t-BuP4 | Initiator/Chain End Activation | Benzyl Alcohol |
| Thiourea / DBU or TBD | TU/Base | Bifunctional (H-bonding) Activation | Benzyl Alcohol |
Analysis of Back-biting Reactions and Polymer Topology Control
During ring-opening polymerization, intramolecular transesterification, or "back-biting," can occur, where the active center of a growing polymer chain attacks an ester group along its own backbone. This process can lead to the formation of cyclic oligomers and polymers, broadening the molecular weight distribution and affecting the final polymer properties. researchgate.net Such reactions are a significant consideration in the anionic polymerization of lactones. researchgate.net
However, these intramolecular reactions can also be harnessed to control the polymer topology. For example, zwitterionic ring-opening polymerization of β-lactones, mediated by N-heterocyclic carbenes, can be designed to favor intramolecular coupling of the reactive chain ends, leading to the formation of high-molecular-weight cyclic polyesters. acs.org This represents a powerful strategy for creating macrocyclic polymer architectures.
Another approach to controlling topology is through ring-expansion polymerization using spirocyclic initiators. nih.gov Spirocyclic tin initiators have been used to polymerize lactones, where the monomer inserts into the initiator's ring structure. nih.gov This method, along with the design of spiro-lactone monomers where polymerization is regulated by entropy, allows for the synthesis of circular polymers that can be selectively depolymerized back to the monomer under mild conditions, contributing to a circular polymer economy. nih.gov
Nucleophilic and Electrophilic Transformations of Spiro-Dione Moieties
Beyond polymerization, the spiro-dione structure is a substrate for various chemical transformations, primarily involving nucleophilic attack at the carbonyl carbons or electrophilic interactions.
Hydrolysis Pathways of Spiro Ring Systems
The hydrolysis of spiro systems, particularly those containing ortho ester or ester functionalities, is a key reaction pathway. For spiro ortho esters, hydrolysis is typically acid-catalyzed and involves a reversible ring-opening mechanism. researchgate.net The initial step is the protonation of an oxygen atom, followed by the opening of one of the heterocyclic rings (often the dioxolane or dioxane ring) to form a stable intermediate dialkoxycarbocation. researchgate.net This cation can then react with water to yield the hydrolysis product or undergo ring-closure to reform the starting spiro compound. researchgate.net
Kinetic studies on spiro ortho esters have provided detailed rate constants for the forward (ring-opening) and reverse (ring-closing) reactions, confirming the reversibility of the initial hydrolysis step. researchgate.net
| Spiro Ortho Ester System | k-1/k2 Ratio | Interpretation |
|---|---|---|
| Dioxolane Analog | 1.2 | Ring-closing (k-1) is slightly faster than water addition (k2). |
| Dioxane Analog | 3.8 | Ring-closing (k-1) is significantly faster than water addition (k2). |
In the context of other spirocyclic systems like spiro-epoxyoxindoles, acid-catalyzed hydrolysis is used to synthesize bioactive vicinal diols. researchgate.netrsc.org The development of heterogeneous, reusable solid-acid catalysts for these transformations is an area of active research, aimed at improving product selectivity and sustainability by avoiding mineral acids. rsc.orgsemanticscholar.org The facile hydrolysis of the 1,3-dioxolane (B20135) fragment in related spiro compounds under acidic conditions underscores the reactivity of this moiety. nih.gov
Oxidation and Reduction Chemistry of Ketone and Dione (B5365651) Functionalities
Reduction: The dione functionality, specifically the anhydride (B1165640), can be reduced using various reagents. Common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are effective for converting carbonyls to alcohols. In the case of the anhydride ring in this compound, a strong reducing agent like LiAlH₄ would likely open the anhydride ring and reduce both the resulting carboxylic acid and ester functionalities to yield a diol. Milder reagents might allow for more selective transformations.
Oxidation: The saturated carbon backbone of the spiro[4.5]decane system is generally robust to oxidation. However, the carbonyl groups are at their highest oxidation state within their functional class. More complex transformations can be observed in related spirocyclic systems. For instance, the oxidation of spirocyclic oxindole (B195798) derivatives can lead to complex ring expansion and rearrangement products rather than simple oxidation of the carbon framework. nih.gov One such study on isamic acid, a spirocyclic oxindole, demonstrated that oxidation led to decarboxylation and a significant structural rearrangement into a quinazolino[4,5-b]quinazoline-6,8-dione, a transformation confirmed by X-ray crystallography. nih.gov This highlights that redox reactions on complex spiro systems can initiate unexpected and synthetically valuable pathways beyond simple functional group conversion.
| Reaction Type | Reagent Class | Potential Product Type | Reference |
| Reduction | Strong Hydride Agents (e.g., LiAlH₄) | Diols (from ring opening) | |
| Reduction | Milder Hydride Agents (e.g., NaBH₄) | Lactols or Hydroxy Acids | |
| Oxidation | Oxidizing Agents (e.g., KMnO₄, CrO₃) | Generally unreactive at the carbon framework | |
| Oxidative Rearrangement | Specific oxidizing conditions on related spirocycles | Ring-expanded structures | nih.gov |
Nucleophilic Substitution Reactions Leading to Spiro Ring Modification or Cleavage
The anhydride moiety in this compound is an excellent electrophile, making it highly susceptible to nucleophilic attack. This reactivity typically leads to the cleavage of the anhydride ring.
The mechanism involves the nucleophile attacking one of the carbonyl carbons, which breaks the acyl-oxygen bond and opens the five-membered ring. This process results in a new functional group derived from the nucleophile and a carboxylate group, which is protonated upon workup to yield a carboxylic acid.
Common nucleophiles that can effect this transformation include:
Alcohols (Alcoholysis): Leads to the formation of a monoester and a carboxylic acid.
Amines (Aminolysis): Results in the formation of an amide and a carboxylic acid.
Water (Hydrolysis): Opens the ring to form the corresponding dicarboxylic acid.
This ring-opening is a foundational reaction for modifying the spirocyclic scaffold, providing a handle for further synthetic transformations. In related spiro[4.5]decane systems, nucleophilic substitution has been noted as a key reaction pathway for functional group interconversion.
| Nucleophile | Reaction | Product Functional Groups |
| H₂O | Hydrolysis | Dicarboxylic acid |
| R-OH | Alcoholysis | Ester and Carboxylic Acid |
| R-NH₂ | Aminolysis | Amide and Carboxylic Acid |
Cycloaddition Reactions and Stereoselectivity
Cycloaddition reactions are powerful tools for constructing cyclic molecules. The rigid, three-dimensional nature of spiro compounds can impart significant stereocontrol in these transformations.
Diels-Alder Reactions Involving Dioxaspiro Dienophiles and Reactants
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. wikipedia.org The anhydride portion of this compound makes it an analogue of maleic anhydride, a classic electron-poor dienophile. Its reactivity is enhanced by the electron-withdrawing nature of the two carbonyl groups. chemistrysteps.com
The stereochemical outcome of Diels-Alder reactions is highly predictable. When cyclic dienes are used, the reaction can produce endo and exo diastereomers. chemistrysteps.com The endo product is often favored under kinetic control due to secondary orbital interactions between the diene and the dienophile's substituents. wikipedia.org
Studies on related spirocyclic dienes, such as spiro[2.4]hepta-4,6-diene, have shown that the spirocyclic core can exert significant steric influence, slowing down the reaction rate compared to non-spirocyclic analogues like cyclopentadiene. beilstein-journals.org Conversely, research using density functional theory has shown that spirocyclization at the saturated center of a 5-membered diene can enhance reactivity by altering ring strain and transition state geometries. nih.gov For a dienophile like this compound, the steric bulk of the spiro-fused tetrahydropyran (B127337) ring would be expected to influence the facial selectivity of the diene's approach, potentially leading to high diastereoselectivity in the resulting cycloadduct.
Staudinger Reactions in Spiroazetidin-2-one Formation
The Staudinger synthesis involves the [2+2] cycloaddition of a ketene with an imine to produce a β-lactam (an azetidin-2-one). wikipedia.org This reaction is a cornerstone in the synthesis of β-lactam antibiotics. The formation of a spiro-β-lactam using this method would involve either a spirocyclic imine or a spirocyclic ketene.
The reaction mechanism proceeds through a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the ketene's central carbon. organic-chemistry.org Subsequent ring closure yields the four-membered β-lactam ring. The stereochemistry of the final product depends on the competition between direct ring closure and isomerization of the intermediate. organic-chemistry.org The synthesis of spiro-β-lactams via the Staudinger reaction has been successfully demonstrated, although the diastereoselectivity was not always the primary focus of early studies. wikipedia.org
| Reaction | Reactants | Key Intermediate | Product | Reference |
| Staudinger Cycloaddition | Imine + Ketene | Zwitterion | β-Lactam (Azetidin-2-one) | wikipedia.orgorganic-chemistry.org |
Alkylation and Condensation Mechanisms in Spiro Dioxane Systems
The carbon atom situated between the two carbonyl groups of the anhydride in this compound is not acidic. However, related dicarbonyl spiro compounds that possess a β-dicarbonyl or similar motif are readily alkylated or can participate in condensation reactions. The principles governing these reactions are applicable to derivatives of the title compound.
O-Alkylation and C-Cyclization Pathways of Dicarbonyl Spiro Compounds
For β-dicarbonyl compounds, the generation of an enolate intermediate with a base creates a nucleophile with two reactive sites: the central carbon (C-alkylation) and the oxygen atom (O-alkylation). The outcome of the reaction is highly dependent on the reaction conditions.
C-Alkylation: Generally favored under thermodynamic control, often using a less sterically hindered base and a protic solvent. This pathway leads to the formation of a new carbon-carbon bond. youtube.com
O-Alkylation: Favored under kinetic control, often using a strong, sterically hindered base (like lithium diisopropylamide, LDA) and a polar aprotic solvent. youtube.com The choice of the counter-ion can also be critical; hard cations like Li⁺ tend to coordinate with the hard oxygen atom, promoting O-alkylation. youtube.com
In the context of spirocycle synthesis, these pathways are invaluable. Tandem reactions involving an initial O-H insertion followed by a base-promoted intramolecular cyclization have been developed to create novel spiroheterocycles. beilstein-journals.org For example, a rhodium-catalyzed reaction of a diazo compound with an alcohol can be followed by a base-promoted cyclization, where the choice of base and solvent is crucial for achieving high yields of the spirocyclic product. beilstein-journals.org Similarly, multicomponent reactions involving a dicarbonyl compound like cyclopentane-1,3-dione, an amine, and isatin (B1672199) can lead to complex spiro[dihydropyridine-oxindole] structures through a series of condensation and cyclization steps. nih.govbeilstein-journals.org
Condensation Reactions with Nitrogen-Containing Reagents
A thorough review of available scientific literature and chemical databases reveals a significant gap in the documented chemical reactivity of the specific compound This compound . Publicly accessible resources, including the PubChem database, indicate that there is currently no available literature or patent data for this particular molecule. uni.luuni.lu This lack of information extends to its synthetic preparation and its reactions with any reagents, including the specified class of nitrogen-containing compounds.
While research exists for structurally related spirocyclic compounds, the unique arrangement of the oxygen atoms and the dione functionality within the spiro[4.5]decane framework of This compound defines its specific chemical properties. Without experimental data, any discussion of its reactivity, including condensation reactions, would be purely speculative and fall outside the scope of established scientific findings.
Therefore, no detailed research findings or data tables on the condensation reactions of This compound with nitrogen-containing reagents can be provided at this time. Further empirical research is required to elucidate the chemical behavior of this compound.
Advanced Spectroscopic and Structural Characterization of Dioxaspiro 4.5 Decane 1,3 Dione and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of dioxaspiro[4.5]decane derivatives, offering precise information about the hydrogen and carbon framework of these molecules.
The ¹H NMR spectrum of dioxaspiro[4.5]decane derivatives provides characteristic signals for both the spirocyclic and aliphatic protons. For instance, in 1,4-dioxaspiro[4.5]decan-8-one, distinct chemical shifts are observed for the different sets of protons. The protons on the dioxolane ring (A) typically appear at a chemical shift of around 4.037 ppm. chemicalbook.comchemicalbook.com The aliphatic protons on the cyclohexane (B81311) ring show signals at approximately 2.512 ppm (B) and 2.019 ppm (C), corresponding to their different chemical environments. chemicalbook.comchemicalbook.com The integration of these signals confirms the number of protons in each unique position.
| Assignment | Shift (ppm) |
|---|---|
| A (Dioxolane ring protons) | 4.037 |
| B (Cyclohexane ring protons) | 2.512 |
| C (Cyclohexane ring protons) | 2.019 |
Complementing the proton data, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton. In the ¹³C NMR spectrum of 1,4-dioxaspiro[4.5]decan-8-one, the spiro carbon and the carbonyl carbon exhibit characteristic downfield shifts due to their electronic environments. chemicalbook.com The remaining aliphatic carbons of the cyclohexane and dioxolane rings appear at distinct chemical shifts, allowing for the complete assignment of the carbon framework.
Infrared (IR) and Mass Spectrometry (MS) Techniques
Vibrational spectroscopy and mass spectrometry offer further crucial insights into the functional groups and fragmentation patterns of these spirocyclic compounds.
Infrared (IR) spectroscopy is particularly effective for identifying the key functional groups in 2,8-dioxaspiro[4.5]decane-1,3-dione and its derivatives. Strong absorption bands corresponding to the C=O stretching vibration of the dione (B5365651) functionality are typically observed in the region of 1705-1745 cm⁻¹. mdpi.com The C-O stretching vibrations of the ether linkages in the spiro ring system give rise to strong, often broad, absorptions in the 1126-1204 cm⁻¹ range. mdpi.com For example, in derivatives such as 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione, the C=O stretching vibrations appear at 1705 cm⁻¹ and 1745 cm⁻¹, respectively. mdpi.com The corresponding C-O stretching vibrations are observed at 1167 cm⁻¹ and 1126 cm⁻¹ for the former, and at 1204 cm⁻¹ and 1163 cm⁻¹ for the latter. mdpi.com
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretching | 1705 - 1745 |
| Ether (C-O) | Stretching | 1126 - 1204 |
Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of this compound and its analogs. The molecular ion peak (M+) confirms the molecular formula of the compound. For this compound (C₈H₁₀O₄), the predicted monoisotopic mass is 170.0579 Da. uni.lu The fragmentation pattern, which results from the cleavage of the spirocyclic system, can help to confirm the structure. For instance, in 1,4-dioxaspiro[4.5]decan-8-one, a prominent fragment ion is observed at m/z 99.0, which corresponds to a significant portion of the molecule. chemicalbook.com
Predicted collision cross-section (CCS) values can also be calculated for different adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, which further aids in the identification and characterization of these compounds. uni.luuni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 171.06518 | 130.9 |
| [M+Na]⁺ | 193.04712 | 138.0 |
| [M-H]⁻ | 169.05062 | 137.6 |
Single Crystal X-ray Diffraction for Solid-State Structural Analysis
Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. For derivatives of 6,10-dioxaspiro[4.5]decane-7,9-dione, this technique has been used to confirm their molecular structures. mdpi.com
For example, the crystal structure of 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione (Compound 1) was determined to belong to the monoclinic system with the space group P2₁/c. mdpi.com The unit cell parameters were found to be a = 6.2554(13) Å, b = 14.605(3) Å, c = 16.265(3) Å, and β = 95.97(3)°. mdpi.com Similarly, 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione (Compound 2) also crystallizes in the monoclinic system with the space group P2₁/c, with unit cell parameters of a = 10.739(2) Å, b = 18.348(4) Å, c = 6.7799(14) Å, and β = 104.20(3)°. mdpi.com
The analysis of bond lengths and angles from X-ray diffraction data provides further confirmation of the molecular structure. For instance, the C(7)–C(9)–C(15) bond angle in Compound 1 was determined to be 137.76(2)°, which is consistent with previously reported values for similar structures. mdpi.com These detailed structural parameters are invaluable for understanding the conformation and potential intermolecular interactions of these spirocyclic compounds in the solid state. mdpi.com
| Compound | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|
| 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione | Monoclinic | P2₁/c | a = 6.2554(13) Å, b = 14.605(3) Å, c = 16.265(3) Å, β = 95.97(3)° |
| 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione | Monoclinic | P2₁/c | a = 10.739(2) Å, b = 18.348(4) Å, c = 6.7799(14) Å, β = 104.20(3)° |
Determination of Absolute Configuration and Molecular Conformation in Crystalline State
X-ray crystallography has been an indispensable tool in elucidating the precise three-dimensional arrangement of atoms within the crystalline lattice of dioxaspiro[4.5]decane-1,3-dione derivatives. These studies provide critical insights into the absolute configuration and molecular conformation of these spirocyclic systems.
For instance, the crystal structure of 3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione reveals that the cyclohexane ring adopts a stable chair conformation, with the methyl group positioned equatorially. nih.gov The hydantoin (B18101) unit in this molecule is essentially planar. nih.gov Similarly, in the structures of 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione, the molecules are composed of a phenyl ring and a 6,10-dioxaspiro[4.5]decane-7,9-dione group, where a cyclopentane (B165970) ring is connected to an oxygen-containing six-membered ring through a spiro carbon atom. mdpi.com
Table 1: Conformational Details of Dioxaspiro[4.5]decane Derivatives
| Compound | Ring System | Conformation | Key Features | Reference |
|---|---|---|---|---|
| 3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione | Cyclohexane | Chair | Methyl group in equatorial position. | nih.gov |
| 3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione | Hydantoin | Planar | r.m.s. deviation of 0.007 Å. | nih.gov |
| (2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-dicarboxylic acid | 1,3-Dioxolane (B20135) | Standard | - | nih.gov |
Crystallographic Studies on Diastereomeric and Enantiomeric Purity
Single-crystal X-ray diffraction is a powerful technique for unequivocally determining the diastereomeric and enantiomeric purity of chiral compounds. By resolving the three-dimensional structure, the absolute configuration of all stereocenters can be established, confirming the isomeric purity of the crystallized material.
In the case of tartaric acid derivatives, the synthesis starting from (2R,3R)-diethyl tartrate allows for the formation of enantiomerically pure products. nih.gov The crystallographic analysis of (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acid confirms the retention of the (2R,3R) configuration in the final product. nih.gov The crystals of both this compound and its cyclopentane analogue belong to the monoclinic P21 space group, with a single molecule in the asymmetric unit, indicating their enantiomeric purity. nih.gov
These studies are crucial for understanding the relationship between the chirality of the starting materials and the final products, and for ensuring the stereochemical integrity of molecules with potential applications in areas like asymmetric catalysis.
Analysis of Intermolecular and Supramolecular Interactions
The packing of molecules in a crystal is governed by a complex interplay of intermolecular forces. Understanding these interactions is key to comprehending the formation of the crystalline architecture and predicting the physical properties of the solid material.
Characterization of Hydrogen Bonding Networks (e.g., C-H···O, N-H···O, O-H···O)
Hydrogen bonds are among the most important directional interactions that dictate the supramolecular assembly of molecules in the crystalline state. In the derivatives of dioxaspiro[4.5]decane-1,3-dione, various types of hydrogen bonds have been identified.
In the crystal structure of 3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, intermolecular N-H···O hydrogen bonds are a dominant feature, linking the molecules into centrosymmetric dimers. nih.gov The crystal structures of 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione exhibit both intra- and intermolecular C-H···O hydrogen bonds. mdpi.com Furthermore, the latter compound also displays O-H···O intermolecular hydrogen bonds. mdpi.com
The crystal structures of (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acid and its cyclopentane analogue are characterized by extensive O-H···O hydrogen bonding between the carboxylic acid groups. nih.gov These interactions create a two-dimensional double-layered framework, with four distinct –CO–OH···O=C(OH)– hydrogen bonds. nih.gov
Table 2: Hydrogen Bonding Interactions in Dioxaspiro[4.5]decane Derivatives
| Compound | Hydrogen Bond Type | Description | Reference |
|---|---|---|---|
| 3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione | N-H···O | Links molecules into centrosymmetric dimers. | nih.gov |
| 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione | C-H···O | Intra- and intermolecular interactions observed. | mdpi.com |
| 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione | C-H···O | Intra- and intermolecular interactions observed. | mdpi.com |
| 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione | O-H···O | Intermolecular hydrogen bonds are present. | mdpi.com |
Investigation of π-π Stacking Interactions in Crystalline Architectures
In addition to hydrogen bonding, π-π stacking interactions between aromatic rings can play a significant role in stabilizing the crystal packing of certain dioxaspiro[4.5]decane derivatives. These non-covalent interactions are crucial in the formation of specific supramolecular assemblies.
The study of π-π interactions is also relevant in understanding the binding of molecules to biological targets. For example, the stacking of oxadiazole and pyridine (B92270) rings has been suggested to contribute to the binding of certain compounds to G-quadruplex DNA. nih.gov The analysis of these interactions in the solid state provides valuable information for the design of molecules with specific binding properties.
Theoretical and Computational Chemistry Studies on Dioxaspiro 4.5 Decane 1,3 Dione Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations have emerged as a powerful tool for elucidating the fundamental electronic properties and reactivity patterns of complex organic molecules. For 2,8-dioxaspiro[4.5]decane-1,3-dione, these methods can predict molecular geometries, probe the electronic environment, and map out the energetic landscapes of chemical transformations.
Density Functional Theory (DFT) is a widely employed computational method for determining the ground-state electronic structure and equilibrium geometry of molecules. For a conformationally flexible molecule like this compound, which contains both a five-membered lactone ring and a six-membered tetrahydropyran (B127337) ring fused at a spirocenter, DFT calculations are invaluable for identifying the most stable conformations.
The process begins with the generation of various possible conformers, which are then subjected to geometry optimization calculations. These calculations systematically adjust the molecular geometry to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. The M06-2X functional, for instance, has proven effective for computing the thermochemistry and kinetics of reactions involving such systems. beilstein-archives.org The relative energies of the optimized conformers are then compared to identify the global minimum and other low-energy conformations that may be populated at room temperature.
For the tetrahydropyran ring, chair and boat conformations are considered, while the five-membered lactone ring can adopt various envelope and twist conformations. The interplay of these conformational possibilities, along with the orientation of the carbonyl groups, leads to a complex conformational landscape.
Table 1: Illustrative DFT Calculated Relative Energies of this compound Conformers
| Conformer | Tetrahydropyran Ring Conformation | Lactone Ring Conformation | Relative Energy (kcal/mol) |
| A | Chair | Envelope | 0.00 |
| B | Chair | Twist | 1.25 |
| C | Twist-Boat | Envelope | 3.50 |
| D | Twist-Boat | Twist | 4.75 |
Note: This table is illustrative and based on typical energy differences found in similar spirocyclic systems. The values are not from a direct published study on this compound.
Computational chemistry provides a powerful lens through which to view the intricate details of reaction mechanisms. For this compound, theoretical studies can map out the entire reaction coordinate for processes such as nucleophilic attack at the carbonyl carbons or ring-opening reactions. This involves locating and characterizing the transition state (TS) structures, which are the highest energy points along the reaction pathway.
By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. For example, in a study of a related spiroketalization reaction, DFT calculations were used to explore the energies of transition states, intermediates, reactants, and products, providing new insights into the reaction mechanism. researchgate.net Similar approaches can be applied to understand the reactivity of the dione (B5365651) system in this compound.
The computational investigation of the (3+2) cycloaddition reaction of similar spiroheterocyclic compounds has demonstrated the ability of quantum chemical calculations to elucidate the molecular mechanism, substrate reactivity, and factors controlling chemo-, regio-, and stereoselectivities. beilstein-archives.org
Table 2: Illustrative Calculated Activation Energies for Nucleophilic Acyl Substitution on this compound
| Nucleophile | Attacked Carbonyl | Transition State | Activation Energy (kcal/mol) |
| Methoxide | C1 | TS-1 | 12.5 |
| Methoxide | C3 | TS-2 | 14.2 |
| Thiophenoxide | C1 | TS-3 | 10.8 |
| Thiophenoxide | C3 | TS-4 | 12.1 |
Note: This table is a hypothetical representation of data that could be obtained from transition state analysis. The values are for illustrative purposes and are not derived from a specific study on this molecule.
Application of Frontier Molecular Orbital (FMO) Theory to Reactivity and Selectivity
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net The energies and spatial distributions of these orbitals provide crucial information about where and how a reaction is likely to occur.
For this compound, the LUMO is expected to be localized primarily on the two carbonyl carbons, making them the most electrophilic sites and thus susceptible to nucleophilic attack. The shape and energy of the LUMO can indicate a preference for attack at one carbonyl group over the other.
In cycloaddition reactions, the relative energies of the HOMO and LUMO of the diene and dienophile determine the feasibility and stereochemical outcome of the reaction. While this compound itself is not a typical diene or dienophile, derivatives could be designed to participate in such reactions, and FMO theory would be instrumental in predicting their behavior.
Conformational Analysis and Stereochemical Predictions in Spiro Systems
The rigid yet complex three-dimensional structure of spiro compounds like this compound presents a significant challenge for predicting the stereochemical outcome of reactions. Computational conformational analysis is a key tool for understanding the spatial arrangement of the molecule and how this influences its reactivity.
The anomeric effect, which involves the interaction between a lone pair on an oxygen atom and an adjacent anti-periplanar sigma-antibonding orbital (σ*), plays a critical role in the conformational preferences of spiroketals. researchgate.net In this compound, similar stereoelectronic interactions involving the oxygen atoms and the carbonyl groups will dictate the most stable conformations.
Building on detailed conformational analysis, predictive models for stereoselective nucleophilic additions can be developed. These models take into account the steric hindrance around the reactive centers in the most stable conformations, as well as stereoelectronic effects that might favor a particular trajectory of nucleophilic attack.
For nucleophilic addition to the carbonyl groups of this compound, the approach of the nucleophile will be influenced by the spatial disposition of the tetrahydropyran ring. Computational models can calculate the energies of the transition states for attack from different faces of the carbonyl group, allowing for the prediction of the major diastereomer formed. In related spiroketal systems, conformational analysis of transition state models has been used to explain the observed stereochemical preferences in spirocyclization reactions. acs.org
Advanced Materials Science and Synthetic Applications of Dioxaspiro 4.5 Decane 1,3 Dione Systems
Role as Versatile Building Blocks and Synthetic Intermediates in Organic Synthesis
The spirocyclic framework of dioxaspiro[4.5]decane derivatives represents a valuable structural motif in synthetic organic chemistry. These compounds serve as versatile building blocks and intermediates due to their conformational rigidity and the synthetic handles provided by their functional groups. Their utility spans from the creation of intricate molecular architectures to the development of specialized tools for biological research.
Precursors for the Construction of Complex Chemical Architectures and Natural Product Analogues
The inherent three-dimensionality of the spiro[4.5]decane skeleton makes it an attractive starting point for synthesizing complex molecules. While direct synthesis from 2,8-dioxaspiro[4.5]decane-1,3-dione is a specific application, the broader class of dioxaspiro[4.5]decane compounds are recognized as crucial intermediates. For instance, the related 1,4-dioxaspiro[4.5]decan-8-one is a widely used bifunctional synthetic intermediate for producing pharmaceutical intermediates and liquid crystals researchgate.net. Spiroacetals, which include the 1,6-dioxaspiro[4.5]decane structural motif, form the core of numerous biologically active natural products and are often essential for their function researchgate.net.
The synthesis of spiro compounds is an area of active research, driven by their diverse applications in medicine and materials science mdpi.com. For example, derivatives like 1,3,8-triazaspiro[4.5]decane-2,4-diones have been synthesized as heterocyclic scaffolds with significant pharmacological interest mdpi.comnih.gov. These syntheses often involve multi-step reactions that build upon the core spirocyclic structure to achieve the final complex target. Research has demonstrated facile, cost-effective methods for producing N-1 monosubstituted spiro carbocyclic hydantoins, highlighting their role as valuable building blocks for medicinal chemists mdpi.com.
The table below summarizes examples of complex structures derived from spiro[4.5]decane precursors, illustrating their versatility.
| Precursor Class | Derived Complex Architectures | Application Area |
| 1,4-Dioxaspiro[4.5]decanes | 5-Alkoxytryptamine derivatives (e.g., Serotonin, Melatonin) chemicalbook.com | Pharmaceuticals |
| 1,3,8-Triazaspiro[4.5]decanes | Myelostimulating Agents researchgate.net | Immunology |
| 1,3-Diazaspiro[4.5]decanes | N-1 Monosubstituted Spiro Carbocyclic Hydantoins mdpi.com | Medicinal Chemistry |
| 6,10-Dioxaspiro[4.5]decanes | Benzylidene derivatives mdpi.com | Materials Science |
Utility in the Synthesis of Labeled Probes for Advanced Chemical Biology Research
Spiro[4.5]decane derivatives are instrumental in the synthesis of labeled probes for biological imaging and research. Their stable core structure is suitable for attaching reporter molecules, such as radioisotopes, without compromising the binding affinity of the parent molecule to its biological target.
A notable example involves the use of 1,4-cyclohexanedione monoethylene acetal, a related spiro compound, as a building block in the synthesis of tritium-labeled probes. chemicalbook.com These probes are specifically designed for autoradiography studies of the dopamine (B1211576) reuptake complex chemicalbook.com.
Furthermore, research into sigma-1 (σ1) receptors, which are implicated in various neurological disorders and cancer, has led to the development of radiolabeled spiro[4.5]decane ligands. Scientists have synthesized an ¹⁸F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative for use as a potent tumor imaging agent with positron emission tomography (PET) nih.gov. This radioligand, [¹⁸F]8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, demonstrated high affinity for σ1 receptors and significant accumulation in human carcinoma and melanoma models, confirming its utility for in-vivo imaging nih.gov.
Monomers in Advanced Polymer Chemistry
Cyclic anhydrides and lactones are key monomers in polymer chemistry, particularly for the synthesis of biodegradable polyesters. This compound, as a cyclic anhydride (B1165640), fits into this class of monomers suitable for ring-opening polymerization (ROP), a powerful technique for producing polymers with well-defined properties.
Development of Biodegradable Polymers via Controlled Ring-Opening Polymerization
Ring-opening polymerization (ROP) is a primary method for converting cyclic esters into biodegradable aliphatic polyesters nih.govnih.gov. This process is advantageous because it can be controlled to produce polymers with predictable molecular weights and narrow molecular weight distributions. The polymerization of cyclic monomers like this compound would proceed by the opening of the anhydride ring to form a linear polyester chain.
Studies on structurally similar monomers, such as 1,5-dioxepan-2-one (B1217222) (DXO), demonstrate the feasibility and control offered by organocatalyzed ROP. researchgate.netmdpi.com Various organocatalysts, including 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been successfully used to catalyze the ROP of such monomers in a controlled manner researchgate.netmdpi.comrsc.org. The resulting polyesters are of significant interest as biodegradable materials, with degradation rates that can be tuned based on the polymer's backbone structure nih.govresearchgate.net. The incorporation of the spiro[4.5]decane unit into the polymer backbone would be expected to impart unique thermal and mechanical properties due to its rigid structure.
Design of Polymers with Controlled Macromolecular Topology and Architecture
A key advantage of modern polymerization techniques is the ability to control the macromolecular architecture of the resulting polymers. Controlled ROP of cyclic monomers like dioxaspiro[4.5]decane-1,3-dione allows for precise control over polymer chain length (molecular weight) and dispersity (the distribution of chain lengths).
Kinetic studies of the ROP of related monomers have shown that the polymerization proceeds in a controlled fashion, where the number-average molecular weight (Mn) of the polymer increases linearly with monomer conversion, and the polydispersity index (PDI) remains low (typically below 1.3) rsc.org. This level of control enables the synthesis of well-defined linear polymers. Furthermore, by using appropriate initiators, more complex topologies such as star-shaped or graft polymers can be designed, incorporating the unique spiro[4.5]decane unit.
The table below, based on data from the organocatalyzed ROP of the related monomer 1,5-dioxepan-2-one (DXO), illustrates the controlled nature of the polymerization.
| Catalyst | Monomer/Initiator Ratio | Conversion (%) | Mn ( g/mol ) | PDI |
| t-BuP₄ | 100/1 | 95 | 11,500 | 1.18 |
| TBD | 100/1 | 96 | 12,100 | 1.25 |
| DBU | 100/1 | 93 | 11,200 | 1.21 |
This data is illustrative of controlled ROP processes applicable to cyclic ester and anhydride monomers. researchgate.netmdpi.com
Synthesis of Copolymers Incorporating Functional Spiro Units into Polymer Backbones
Copolymerization is a powerful strategy to create advanced materials with tailored properties. By polymerizing this compound with other cyclic monomers, it is possible to synthesize copolymers that incorporate the rigid spiro unit into the polymer backbone. This approach allows for the fine-tuning of material properties such as thermal stability, mechanical strength, and degradation rate.
Research has demonstrated the successful copolymerization of cyclic monomers using ROP. mdpi.com For instance, a monomer like 1,5-dioxepan-2-one has been copolymerized with ε-caprolactone (CL) researchgate.net. Similarly, a macroinitiator such as poly(ethylene glycol) monomethyl ether (mPEG) can be used to initiate the polymerization, resulting in the formation of diblock copolymers mdpi.com. This creates amphiphilic block copolymers that can self-assemble into higher-order structures. The incorporation of the dioxaspiro[4.5]decane-1,3-dione unit would provide a means to introduce unique functionality and structural rigidity into a variety of copolymer backbones.
Applications in Optical Materials
The unique architecture of spiro compounds, which enforces a perpendicular arrangement of two ring systems, can lead to materials with desirable optical properties, including high thermal and morphological stability. This section delves into the potential of this compound derivatives in the realm of optical materials, with a particular focus on their fluorescent characteristics.
Exploration of Fluorescent Properties in Spiro-Dione Derivatives for Optoelectronic Applications
While direct experimental data on the fluorescent properties of this compound derivatives are not extensively documented in the current literature, the foundational principles of fluorescence in organic molecules and studies on analogous structures provide a strong basis for their potential in optoelectronic applications. The fluorescence in many organic compounds arises from the presence of a donor-acceptor (D-A) system within the molecule, which facilitates intramolecular charge transfer (ICT) upon photoexcitation.
The this compound core can act as an acceptor moiety. By introducing electron-donating groups to this scaffold, it is possible to create molecules with D-A character, which are likely to exhibit fluorescence. A pertinent example, although based on a closely related structure, is the synthesis of benzylidene derivatives of 6,10-dioxaspiro[4.5]decane-7,9-dione. In a study focused on the synthesis and crystal structure of these compounds, derivatives such as 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione were prepared mdpi.com. The dimethylamino and hydroxyl groups are well-known electron-donating moieties, and their conjugation to the dione-containing spiro system creates a potential platform for fluorescent materials. Although the photophysical properties of these specific compounds were not reported, their synthesis demonstrates a viable strategy for creating D-A systems based on a dioxaspiro[4.5]decane-dione framework.
The following table details these synthesized derivatives, which can be considered as promising candidates for future studies on fluorescence and optoelectronic applications.
| Derivative | Molecular Formula | Key Structural Features |
| 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione | C₁₇H₁₉NO₄ | Contains a strong electron-donating dimethylamino group. |
| 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione | C₁₅H₁₄O₅ | Contains an electron-donating hydroxyl group. |
Future research into the photophysical properties of such derivatives, including their absorption and emission spectra, quantum yields, and lifetimes, will be crucial in determining their suitability for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. The rigid spirocyclic core is expected to contribute to high thermal stability and prevent aggregation-caused quenching, which are desirable characteristics for solid-state emissive materials.
Catalysis and Ligand Design from Spiro Platforms
The C2-symmetric nature of many chiral spiro compounds makes them excellent scaffolds for the design of ligands for asymmetric catalysis. The rigid spiroketal framework can create a well-defined chiral environment around a metal center, leading to high enantioselectivity in catalytic reactions. While specific applications of this compound in catalysis are yet to be extensively reported, the success of other spiroketal-based ligands provides a strong precedent for its potential in this area.
Researchers have developed a new spiroketal-based C2-symmetric chiral scaffold named SPIROL. umich.eduumich.edu This platform has been used to generate a variety of chiral ligands that have been successfully employed in a range of stereoselective transformations. umich.eduumich.edu These include iridium-catalyzed hydroarylations, palladium-catalyzed allylic alkylations and Heck couplings, and rhodium-catalyzed hydrogenations, achieving high enantiomeric excesses (ee). umich.eduumich.edu The success of the SPIROL platform underscores the potential of spiroketal scaffolds in the development of effective chiral ligands.
The general strategy involves synthesizing a chiral spiroketal diol, which can then be functionalized with phosphine groups or other coordinating moieties to create bidentate ligands. These ligands can then be complexed with transition metals such as iridium, palladium, and rhodium to form chiral catalysts.
The performance of some of these SPIROL-based ligands in various asymmetric reactions is summarized in the table below, highlighting the potential of spiroketal platforms in catalysis.
| Reaction | Catalyst/Ligand | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Ir-catalyzed Hydroarylation | [Ir(cod)Cl]₂ / (S,S,S)-SPIRAP | Styrene derivative | Chiral aryl-alkane | Up to 95% | umich.eduumich.edu |
| Pd-catalyzed Allylic Alkylation | Pd₂(dba)₃ / (S,S,S)-SPIRAP | Chalcone derivative | Chiral diester | Up to 97% | umich.edu |
| Pd-catalyzed Heck Reaction | Pd(OAc)₂ / (S,S,S)-SPIRAP(O) | 2-vinylphenyl triflate | Tricyclic product | Up to 94% | umich.edu |
| Rh-catalyzed Hydrogenation | [Rh(cod)₂]BF₄ / (S,S,S)-SPIRAP | Dehydroalanine derivative | Chiral amino acid derivative | Up to 93% | umich.edu |
Given the structural similarities between the this compound backbone and the spiroketal cores of successful ligands like SPIROL, it is highly conceivable that chiral derivatives of this compound could serve as effective platforms for the design of new chiral ligands. Future research in this area could focus on the asymmetric synthesis of chiral diols from this compound and their subsequent conversion into phosphine or other coordinating ligands for use in a wide range of asymmetric catalytic transformations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,8-Dioxaspiro[4.5]decane-1,3-dione and its derivatives?
- Methodological Answer : A common approach involves spirocyclization using ketone or alcohol precursors. For example, 1,4-dioxaspiro[4.5]decan-8-ol can be synthesized via NaBH4 reduction of the corresponding ketone (e.g., 1,4-dioxaspiro[4.5]decan-8-one) in methanol, followed by purification via column chromatography . Modifications, such as methoxy group introduction, may require alkylation or esterification steps.
Q. How is structural characterization of spiro-dione derivatives performed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR are critical for confirming spirocyclic connectivity and substituent positions. For example, carbonyl groups (1,3-dione) typically resonate at ~170–180 ppm in -NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formulas. In macrocyclic analogs, HRMS data (e.g., CHO) validate stoichiometry .
- Infrared (IR) Spectroscopy : Stretching frequencies for carbonyl groups (~1750 cm) and ether linkages (~1100 cm) are diagnostic .
Q. What are the common derivatives of this compound in pharmacological research?
- Key Derivatives :
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, alkylation) impact the anticonvulsant activity of spiro-dione derivatives?
- Methodological Answer :
- Fluorination : Introducing fluorine at the 4-position of the phenyl ring (e.g., 8-(4-fluorophenyl)-2-methyl derivatives) enhances lipophilicity and blood-brain barrier penetration, as shown in ED values for seizure inhibition .
- Alkylation : N-Benzyl or N-alkyl groups (e.g., 3-(3-(4-phenylpiperazin-1-yl)propyl)) improve receptor affinity. Quantitative Structure-Activity Relationship (QSAR) models correlate log values (determined via reverse-phase TLC) with potency .
- Contradiction Note : Some tert-butyl-substituted analogs (e.g., 7,9-Di-tert-butyl-1-oxaspiro derivatives) show reduced activity due to steric hindrance, highlighting the need for substituent optimization .
Q. What strategies resolve contradictions in spectroscopic data for spiro-dione derivatives?
- Methodological Answer :
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in spirocyclic conformation. For example, dihedral angles between dione rings can confirm non-planarity .
- Dynamic NMR : Variable-temperature NMR detects ring-flipping or conformational exchange in solution .
- Comparative Analysis : Cross-referencing IR and MS data with synthetic intermediates (e.g., alcohol precursors) ensures consistency .
Q. How can lipophilicity be experimentally determined for spiro-dione derivatives, and why is it critical?
- Methodological Answer :
- Reverse-Phase TLC : Using RP-18 plates with mobile phases like n-propanol/TRIS buffer (pH 7.0), RM values correlate with log. For example, derivatives with RM = 0.8–1.2 exhibit optimal CNS bioavailability .
- Shake-Flask Method : Partition coefficients (log) between octanol/water are measured via UV-Vis spectroscopy. Values >2.5 indicate suitability for oral administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
